

# Application Notes and Protocols: PF-945863 in PBPK Modeling

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Compound of Interest		
Compound Name:	PF-945863	
Cat. No.:	B15560220	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**PF-945863** is a pharmaceutical compound extensively metabolized by aldehyde oxidase (AO), a cytosolic enzyme that plays a significant role in the metabolism of various xenobiotics. Due to the complexities and species-specific differences associated with AO-mediated metabolism, predicting human pharmacokinetics of AO substrates presents a considerable challenge in drug development. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a critical tool to mechanistically simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of such compounds.

These application notes provide a comprehensive overview of the use of **PF-945863** as a probe substrate in the development and verification of PBPK models for compounds metabolized by aldehyde oxidase. Included are key quantitative data, detailed experimental protocols for determining in vitro intrinsic clearance, and a visual representation of the PBPK modeling workflow.

#### **Data Presentation**

The following table summarizes the key in vitro and in vivo pharmacokinetic parameters for **PF-945863**, highlighting its characterization as a substrate of aldehyde oxidase. This data is essential for its use as a reference compound in PBPK model development.



Parameter	Value	System/Method	Reference
In Vitro Intrinsic Clearance (CLint)			
Human Liver Cytosol	38.8 - 44.6 ml/min/kg (predicted)	In silico modeling	[1]
35 ml/min/kg (actual)	In vitro assay	[1]	
Human Liver S9 Fraction	Assay-dependent values	In vitro assay	[2][3]
In Vivo Clearance			
Human (predicted)	Close to in vitro values	In silico modeling	[1]
Metabolizing Enzyme	Aldehyde Oxidase (AO)	In vitro and in vivo studies	[1][2][3]

## **Experimental Protocols**

## Determination of In Vitro Intrinsic Clearance of PF-945863 in Human Liver Cytosol

This protocol outlines the methodology to determine the intrinsic clearance (CLint) of **PF-945863** in human liver cytosol, a key parameter for PBPK model input.

#### Materials:

#### PF-945863

- Pooled human liver cytosol (commercially available)
- Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)



- Acetonitrile (or other suitable organic solvent for quenching)
- Incubator/water bath (37°C)
- Microcentrifuge tubes
- LC-MS/MS system for analysis

#### Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of PF-945863 in a suitable solvent (e.g., DMSO).
  - Prepare the incubation buffer (potassium phosphate buffer).
  - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation Setup:
  - Thaw the pooled human liver cytosol on ice.
  - In microcentrifuge tubes, pre-warm the cytosol, incubation buffer, and PF-945863 working solution to 37°C for approximately 5-10 minutes.
  - The final incubation mixture should contain:
    - Human liver cytosol (e.g., 0.5 1 mg/mL protein concentration)
    - PF-945863 (at a concentration below its Km, typically 1 μM, to ensure first-order kinetics)
    - Potassium phosphate buffer
  - Prepare negative control incubations by omitting the NADPH regenerating system to assess non-enzymatic degradation.
- Initiation of Reaction:



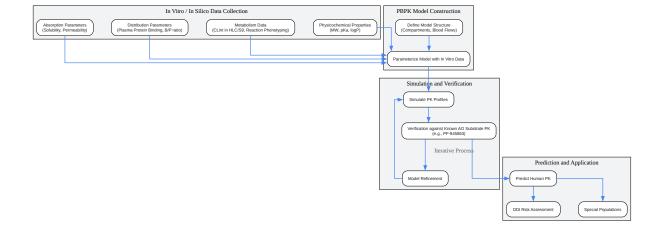
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
- Time-Course Sampling:
  - At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
  - Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop the enzymatic reaction.
- Sample Processing:
  - Vortex the quenched samples.
  - Centrifuge the samples to pellet the precipitated protein.
  - Transfer the supernatant to a new tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
  - Analyze the concentration of PF-945863 remaining in the supernatant at each time point using a validated LC-MS/MS method.
- Data Analysis:
  - Plot the natural logarithm of the percentage of PF-945863 remaining versus time.
  - Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  - Calculate the in vitro half-life (t1/2) = 0.693 / k.
  - Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint  $(\mu L/min/mg protein) = (0.693 / t1/2) / (mg protein/mL in incubation)$

### **Visualizations**



## PBPK Model Development Workflow for an Aldehyde Oxidase Substrate

The following diagram illustrates the typical workflow for developing a PBPK model for a new chemical entity (NCE) that is a substrate of aldehyde oxidase, a process where a well-characterized probe like **PF-945863** is valuable for model verification.



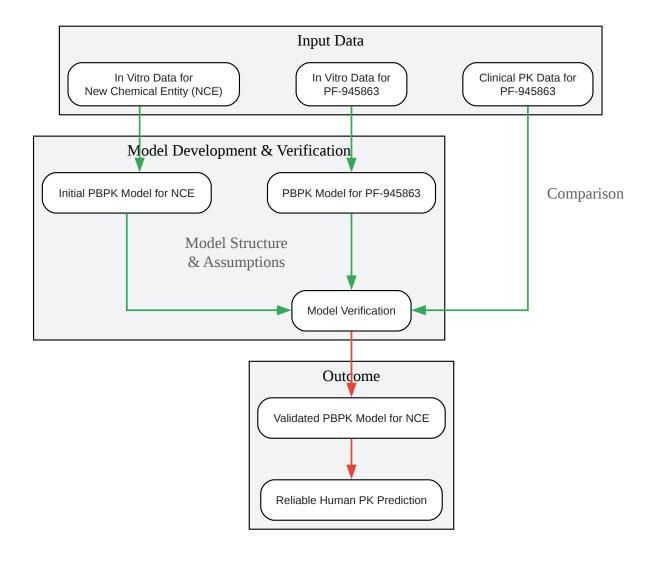


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Caption: PBPK model development workflow for AO substrates.

## Logical Relationship of PF-945863 in PBPK Model Verification

This diagram illustrates the role of **PF-945863** as a reference compound in the verification and validation of a PBPK model for a novel aldehyde oxidase substrate.





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Caption: Role of PF-945863 in PBPK model verification.

#### Conclusion

**PF-945863** serves as an invaluable tool for researchers and scientists in the field of drug development, particularly for those developing compounds metabolized by aldehyde oxidase. Its well-characterized pharmacokinetic profile allows for the robust development, verification, and refinement of PBPK models. The application of such validated models can significantly improve the prediction of human pharmacokinetics, aid in dose selection, and assess potential drug-drug interactions, ultimately de-risking clinical development for this challenging class of compounds.

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### References

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